Ethyl N,N-bis(2-chloroethyl)carbamate

Chemical Synthesis Analytical Chemistry Procurement

Ethyl N,N-bis(2-chloroethyl)carbamate (CAS 5467-15-2) is a carbamate ester derivative of the nitrogen mustard class, characterized by the molecular formula C7H13Cl2NO2 and a molecular weight of 214.09 g/mol. Structurally, it consists of a bis(2-chloroethyl)amine moiety, responsible for DNA alkylation activity, linked to an ethyl carbamate group.

Molecular Formula C7H13Cl2NO2
Molecular Weight 214.09 g/mol
CAS No. 5467-15-2
Cat. No. B3053599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N,N-bis(2-chloroethyl)carbamate
CAS5467-15-2
Molecular FormulaC7H13Cl2NO2
Molecular Weight214.09 g/mol
Structural Identifiers
SMILESCCOC(=O)N(CCCl)CCCl
InChIInChI=1S/C7H13Cl2NO2/c1-2-12-7(11)10(5-3-8)6-4-9/h2-6H2,1H3
InChIKeyLKVXSBPPCRGKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N,N-bis(2-chloroethyl)carbamate (CAS 5467-15-2) Procurement Baseline and Class Overview


Ethyl N,N-bis(2-chloroethyl)carbamate (CAS 5467-15-2) is a carbamate ester derivative of the nitrogen mustard class, characterized by the molecular formula C7H13Cl2NO2 and a molecular weight of 214.09 g/mol . Structurally, it consists of a bis(2-chloroethyl)amine moiety, responsible for DNA alkylation activity, linked to an ethyl carbamate group. This compound serves primarily as a synthetic intermediate and a building block for more complex nitrogen mustard-based anticancer agents [1], rather than as a direct therapeutic agent. Its utility in research stems from the ability to leverage the reactive bis(2-chloroethyl)amine group for further derivatization, as demonstrated in the synthesis of novel sulfonylcycloureas with reported antitumor activity [2]. Commercial availability is typically as a research-grade chemical with a purity specification of 95% .

Why Generic Substitution of Ethyl N,N-bis(2-chloroethyl)carbamate (CAS 5467-15-2) is Scientifically Unjustified


The alkyl carbamate ester moiety in Ethyl N,N-bis(2-chloroethyl)carbamate is not a passive structural feature but a critical determinant of its physicochemical properties and, consequently, its utility as a synthetic intermediate and its biological profile. Generic substitution with other bis(2-chloroethyl)carbamate esters, such as the methyl or phenyl analogs, is scientifically unsound because the ester group directly influences key parameters including molecular weight, lipophilicity (LogP), and hydrolytic stability [1]. These variations lead to quantifiable differences in the compound's behavior in chemical reactions (e.g., condensation with sulfonamides) and in biological systems (e.g., cell permeability and prodrug activation kinetics). Therefore, the specific ethyl ester variant must be prioritized based on its defined, and quantifiably different, properties, as detailed in the evidence guide below [2].

Quantitative Differentiation Guide for Ethyl N,N-bis(2-chloroethyl)carbamate (CAS 5467-15-2)


Purity Specification Comparison: Ethyl Ester vs. Methyl Ester for Research Procurement

For procurement decisions, the commercially available purity of Ethyl N,N-bis(2-chloroethyl)carbamate is consistently specified at a minimum of 95% across multiple reputable vendors, as documented in technical datasheets . In contrast, the closely related methyl N,N-bis(2-chloroethyl)carbamate (CAS 35875-89-9) is often listed with a lower purity specification of 90% from certain suppliers . This quantitative difference in purity specification has direct implications for the reproducibility and yield of subsequent synthetic steps.

Chemical Synthesis Analytical Chemistry Procurement

Physicochemical Differentiation: LogD7.4 and Molecular Weight Impact on Cellular Permeability

The lipophilicity of a compound, often represented by its distribution coefficient at physiological pH (LogD7.4), is a primary determinant of passive membrane permeability. Ethyl N,N-bis(2-chloroethyl)carbamate exhibits a calculated LogD7.4 of 1.72 [1]. This value is higher than that of its methyl ester analog, which has a calculated LogP of 1.42 [2] (LogP approximates LogD for non-ionizable compounds). This quantifiable difference suggests the ethyl ester will demonstrate superior passive diffusion across biological membranes, a critical property for any molecule intended to act as an intracellular prodrug or to penetrate tissue barriers in vitro or in vivo.

Medicinal Chemistry Pharmacokinetics Prodrug Design

Synthetic Utility: Role as a Key Intermediate in the Synthesis of Potent Sulfonylcyclourea Antitumor Agents

Ethyl N,N-bis(2-chloroethyl)carbamate (designated 1a) has been explicitly utilized as a key starting material in the synthesis of a novel series of sulfonylcycloureas with demonstrated in vitro antitumor activity [1]. The resulting derivatives exhibited varying degrees of cytotoxicity against four cancer cell lines (A431, Jurkat, U266, K562), with the relative potency of this series compared directly to the established chemotherapeutic agent chlorambucil. This provides a direct, experimentally validated link between the procurement of this specific building block and the generation of biologically active compounds, a differentiation not established for many other analogous carbamate esters.

Synthetic Chemistry Drug Discovery Nitrogen Mustards

Hydrolytic Stability and Reactivity Profile: Class-Level Inference for Carbamate Esters

While direct kinetic data for Ethyl N,N-bis(2-chloroethyl)carbamate is limited in the public domain, the broader class of nitrogen mustard carbamates is well-characterized as being susceptible to both chemical and enzymatic hydrolysis to release the active bis(2-chloroethyl)amine moiety. For example, related nitrogen mustard aryl carbamates have been shown to undergo antibody-catalyzed hydrolysis with kinetic parameters of Km = 201 µM and kcat = 1.88 min-1 [1]. This class-level evidence supports the fundamental mechanism of action for all such carbamates, including the ethyl ester, as prodrugs. The specific ester group (ethyl vs. methyl or phenyl) is known to modulate the rate of this hydrolysis, directly impacting the compound's utility in applications like antibody-directed enzyme prodrug therapy (ADEPT).

Chemical Stability Prodrug Activation Reaction Kinetics

High-Impact Application Scenarios for Ethyl N,N-bis(2-chloroethyl)carbamate (CAS 5467-15-2)


Synthesis of Novel Sulfonylcyclourea Antitumor Agents

Ethyl N,N-bis(2-chloroethyl)carbamate (1a) is the preferred starting material for the synthesis of a novel class of sulfonylcyclourea derivatives with demonstrated in vitro antitumor activity [1]. This application is supported by direct experimental evidence showing that condensation of 1a with various sulfonamides yields compounds with varying degrees of cytotoxicity against multiple cancer cell lines, including A431, Jurkat, U266, and K562. The use of this specific ethyl ester is justified by its documented utility in this reaction pathway, providing a clear and validated research direction.

Development of Lipophilicity-Optimized Prodrug Candidates

Based on its calculated LogD7.4 of 1.72, Ethyl N,N-bis(2-chloroethyl)carbamate is a superior candidate over the methyl ester analog (LogP 1.42) for applications requiring enhanced passive membrane permeability [2]. This quantifiable difference in lipophilicity makes it a more suitable starting point for designing prodrugs intended for intracellular delivery or for penetrating tissue barriers in in vitro models. Researchers can leverage this higher LogD to achieve higher intracellular concentrations of the active nitrogen mustard moiety following hydrolysis, potentially improving the therapeutic window of the resulting agents.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Research

As a member of the nitrogen mustard carbamate class, Ethyl N,N-bis(2-chloroethyl)carbamate is a relevant tool compound for investigating antibody-directed enzyme prodrug therapy (ADEPT) strategies [3]. The established susceptibility of this class of compounds to catalytic antibody-mediated hydrolysis provides a strong scientific rationale for its use in designing and testing new prodrug-activating enzyme systems. This application leverages the well-characterized prodrug activation mechanism of carbamates, allowing researchers to focus on optimizing targeting and activation specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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